Butyl 2-(phenylcarbamoyloxy)propanoate
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Overview
Description
Butyl 2-(phenylcarbamoyloxy)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from the reaction between butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(phenylcarbamoyloxy)propanoate typically involves the esterification reaction between butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(phenylcarbamoyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 2-(phenylcarbamoyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of butyl 2-(phenylcarbamoyloxy)propanoate involves its hydrolysis in the presence of water and enzymes. The ester linkage is cleaved, releasing butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid. These products can then interact with various molecular targets and pathways in the body, depending on the specific application.
Comparison with Similar Compounds
Butyl 2-(phenylcarbamoyloxy)propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and cosmetics.
What sets this compound apart is its specific structure, which includes a phenylcarbamoyloxy group. This unique feature can impart different chemical and biological properties compared to other esters .
Properties
CAS No. |
7495-80-9 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
butyl 2-(phenylcarbamoyloxy)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-3-4-10-18-13(16)11(2)19-14(17)15-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,15,17) |
InChI Key |
BINAYUILEBETKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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